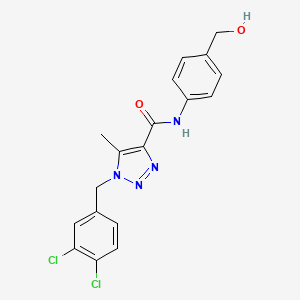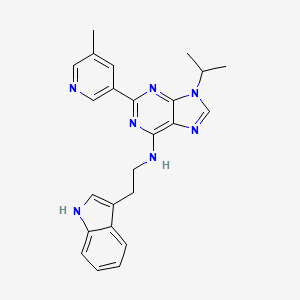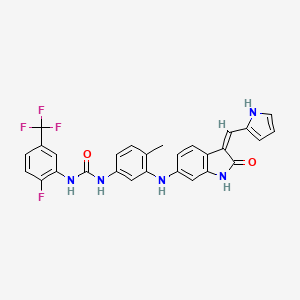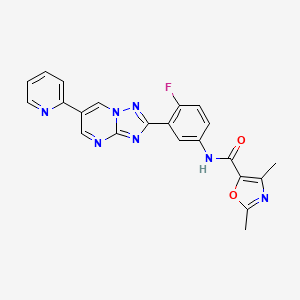
SCD inhibitor 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SCD inhibitor 1, also known as SCD1 inhibitor, is a potent and selective inhibitor of stearoyl-CoA desaturase 1 (SCD1) . SCD1 is an enzyme that plays a crucial role in fatty acid metabolism . The inhibitor works by preventing the conversion of saturated, long-chain fatty acyl-CoAs to monounsaturated, long-chain fatty acyl-CoAs . It has been found to be active in vivo and is orally bioavailable .
Molecular Structure Analysis
The molecular weight of SCD inhibitor 1 is 387.87 . Its molecular formula is C21H20F3N3O3 . The CAS Number for SCD inhibitor 1 is 1032229-33-6 .Physical And Chemical Properties Analysis
SCD inhibitor 1 is a solid substance . It is soluble in ethanol up to 10 mM and in DMSO up to 100 mM .Applications De Recherche Scientifique
Treatment of Diabetes and Dyslipidemia : SCD inhibitors like MK-8245 are developed as liver-targeted drugs to treat diabetes and dyslipidemia. These inhibitors aim to minimize exposure in tissues associated with adverse events while targeting the liver, which is responsible for therapeutic efficacy (Oballa et al., 2011).
Overview of Patented SCD Inhibitors : The development of small-molecule SCD inhibitors has been significant, with over 100 patent applications. These inhibitors show preclinical efficacy in reducing body-weight gain and improving glucose clearance, but chronic inhibition in skin and eye-lubricating glands results in undesirable adverse events (Powell, 2014).
Liver-Targeted SCD Inhibitors for Metabolic Disorders : Novel, potent bispyrrolidine SCD inhibitors have been discovered. These compounds are designed to inhibit liver SCD activity in mice, focusing on addressing metabolic disorders like obesity and type II diabetes (Lachance et al., 2012).
Cancer Treatment : Some SCD inhibitors have shown selective toxicity to certain cancer cell lines. This offers a strategy to target SCD in cancer by taking advantage of high CYP expression in a subset of tumors (Theodoropoulos et al., 2016).
Neurotoxicity and Neurodegenerative Diseases : SCD inhibitors have been found to be toxic to early human and rat neuron cultures while displaying minimal toxicity to late cultures. They can rescue α-synuclein-induced toxicity in late primary neurons, suggesting potential applications in neurodegenerative diseases (Nicholatos et al., 2021).
Clear Cell Renal Cell Carcinoma (ccRCC) Treatment : SCD1 has been identified as a novel molecular target in ccRCC. Inhibition of SCD1 decreases tumor cell proliferation and induces apoptosis, suggesting it as a therapeutic target for ccRCC treatment (von Roemeling et al., 2013).
Anti-Hepatitis C Treatment : Liver-specific SCD-1 inhibitors like MK8245 have shown potential as anti-HCV drugs. These inhibitors can be combined with direct anti-viral agents to avoid the emergence of drug-resistant HCV strains, providing a new approach for HCV treatment (Nio et al., 2016).
Nonalcoholic Steatohepatitis (NASH) Treatment : A novel SCD-1 inhibitor has shown effectiveness in ameliorating hepatic triglyceride accumulation, liver injury, and inflammation in experimental models of NASH (Kurikawa et al., 2013).
Propriétés
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-N-[4-(hydroxymethyl)phenyl]-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2/c1-11-17(18(26)21-14-5-2-12(10-25)3-6-14)22-23-24(11)9-13-4-7-15(19)16(20)8-13/h2-8,25H,9-10H2,1H3,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRGSFYTPBYCFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SCD inhibitor 1 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(3,5-Difluorophenyl)sulfonyl]benzyl}imidazo[1,2-A]pyridine-6-Carboxamide](/img/structure/B607690.png)
![N-(4-{[3-(Trifluoromethyl)phenyl]sulfonyl}benzyl)-2h-Pyrazolo[3,4-B]pyridine-5-Carboxamide](/img/structure/B607691.png)
![3-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-N-methyl-1-(oxan-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B607696.png)
![3-[4-(4-Methylpiperazin-1-Yl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C']dipyridine-6-Carbonitrile](/img/structure/B607697.png)
![6-[[ethyl-(4-Fluorophenyl)amino]methyl]-2,3-Dihydro-1~{h}-Cyclopenta[3,4][1,3]thiazolo[1,4-~{a}]pyrimidin-8-One](/img/structure/B607698.png)
![(S)-1-(3-methoxy-6-(6-(6-methylpyrazin-2-yl)-1H-pyrazolo[4,3-c]pyridin-1-yl)pyridin-2-yl)piperidin-3-amine](/img/structure/B607700.png)
![N-[1-[3-(dimethylamino)-1-phenylpropyl]pyrazol-4-yl]-6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxamide](/img/structure/B607701.png)


![N-(5-(4-Acetylpiperazin-1-yl)pyridin-2-yl)-2-(2',3-dimethyl-[2,4'-bipyridin]-5-yl)acetamide](/img/structure/B607707.png)


![2-Ethyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B607710.png)
![1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol](/img/structure/B607711.png)